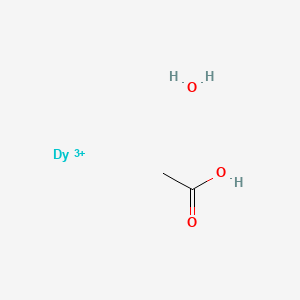
Acetic acid, dysprosium(3+) salt, monohydrate (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, dysprosium(3+) salt, monohydrate (9CI) is a chemical compound that consists of acetic acid and dysprosium ions in a hydrated form. This compound is known for its unique properties and applications in various scientific fields. Dysprosium is a rare earth element, and its compounds are often used in advanced materials and technologies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, dysprosium(3+) salt, monohydrate typically involves the reaction of dysprosium oxide or dysprosium chloride with acetic acid. The reaction is carried out in an aqueous medium, and the resulting solution is then evaporated to obtain the crystalline monohydrate form. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the purity and yield of the product.
Industrial Production Methods
In an industrial setting, the production of acetic acid, dysprosium(3+) salt, monohydrate follows similar principles but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to achieve the desired product quality. The industrial production methods are designed to be efficient and cost-effective, ensuring a consistent supply of the compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, dysprosium(3+) salt, monohydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form dysprosium oxide and other by-products.
Reduction: Under certain conditions, the dysprosium ions can be reduced to a lower oxidation state.
Substitution: The acetate groups can be substituted with other ligands, leading to the formation of different dysprosium complexes.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions include dysprosium oxide, dysprosium hydroxide, and various dysprosium complexes with different ligands. These products have distinct properties and applications in different fields.
Applications De Recherche Scientifique
Acetic acid, dysprosium(3+) salt, monohydrate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a precursor for the synthesis of other dysprosium compounds and materials. It is also used in catalysis and as a reagent in various chemical reactions.
Biology: In biological research, the compound is used to study the effects of dysprosium ions on biological systems. It is also used in the development of contrast agents for imaging techniques.
Medicine: The compound has potential applications in medicine, particularly in the development of new diagnostic and therapeutic agents. Dysprosium-based compounds are being explored for their use in magnetic resonance imaging (MRI) and other medical imaging techniques.
Industry: In the industrial sector, acetic acid, dysprosium(3+) salt, monohydrate is used in the production of advanced materials, such as high-performance magnets and phosphors. It is also used in the development of new technologies, including electronic devices and renewable energy systems.
Mécanisme D'action
The mechanism of action of acetic acid, dysprosium(3+) salt, monohydrate involves the interaction of dysprosium ions with various molecular targets and pathways. Dysprosium ions can bind to specific sites on proteins and other biomolecules, affecting their structure and function. This interaction can lead to changes in cellular processes and signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Acetic acid, dysprosium(3+) salt, monohydrate can be compared with other similar compounds, such as:
Acetic acid, praseodymium(3+) salt, monohydrate: This compound has similar properties and applications but contains praseodymium instead of dysprosium. It is used in similar fields, including chemistry, biology, and industry.
Acetic acid, neodymium(3+) salt, monohydrate: This compound contains neodymium and has applications in the production of high-performance magnets and other advanced materials.
Acetic acid, terbium(3+) salt, monohydrate: This compound contains terbium and is used in the development of phosphors and other luminescent materials.
The uniqueness of acetic acid, dysprosium(3+) salt, monohydrate lies in the specific properties of dysprosium, which include its high magnetic susceptibility and unique electronic configuration. These properties make it particularly valuable in applications that require strong magnetic fields and advanced electronic materials.
Propriétés
Formule moléculaire |
C2H6DyO3+3 |
|---|---|
Poids moléculaire |
240.57 g/mol |
Nom IUPAC |
acetic acid;dysprosium(3+);hydrate |
InChI |
InChI=1S/C2H4O2.Dy.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2/q;+3; |
Clé InChI |
PYAGBJIJSFBTDN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.O.[Dy+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6-Oxo-2,5-diazaspiro[3.4]octan-3-yl) 2,2,2-trifluoroacetate](/img/structure/B11816554.png)




![N-tert-butyl-N-[1-[(2,4-dichloropyrimidin-5-yl)methyl]piperidin-4-yl]carbamate](/img/structure/B11816567.png)
![tert-Butyl cyclohexyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamate](/img/structure/B11816568.png)
![ethyl (2S,3S)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate](/img/structure/B11816572.png)


![N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide](/img/structure/B11816600.png)
![[2-(Cyclopropylamino)-2-oxo-1-piperidin-4-ylethyl] 2,2,2-trifluoroacetate](/img/structure/B11816601.png)
![[2-(Azetidin-3-yl)pyrimidin-4-yl] 2,2,2-trifluoroacetate](/img/structure/B11816606.png)
